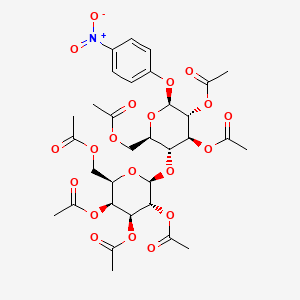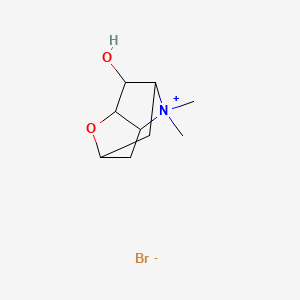
4-Nitrophenyl hepta-O-acetyl-b-lactoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl hepta-O-acetyl-b-lactoside is a synthetic compound with the empirical formula C32H39NO20 and a molecular weight of 757.65 g/mol . It is primarily used in biochemical research, particularly in the study of enzyme activities such as β-galactosidase . This compound is characterized by its hepta-O-acetylated structure, which enhances its stability and solubility in various solvents.
Méthodes De Préparation
The synthesis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside involves multiple steps of acetylation and glycosylation. The general synthetic route includes:
Acetylation: The starting material, typically a lactose derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step ensures the protection of hydroxyl groups.
Glycosylation: The acetylated lactose is then subjected to glycosylation with 4-nitrophenyl glycoside under acidic conditions to form the desired product.
Industrial production methods are similar but scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Nitrophenyl hepta-O-acetyl-b-lactoside undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the acetyl groups can be hydrolyzed to yield the free hydroxyl groups.
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Nitrophenyl hepta-O-acetyl-b-lactoside is widely used in scientific research due to its versatility:
Chemistry: It serves as a model compound for studying glycosylation reactions and the behavior of acetylated sugars.
Biology: It is used in enzyme assays to study the activity of β-galactosidase, an enzyme involved in the hydrolysis of lactose.
Medicine: Research involving this compound helps in understanding the mechanisms of lactose intolerance and the development of enzyme replacement therapies.
Mécanisme D'action
The primary mechanism of action of 4-Nitrophenyl hepta-O-acetyl-b-lactoside involves its interaction with β-galactosidase. The enzyme hydrolyzes the glycosidic bond between the 4-nitrophenyl group and the lactose moiety, releasing 4-nitrophenol and the corresponding lactose derivative. This reaction is often monitored spectrophotometrically by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl hepta-O-acetyl-b-lactoside can be compared with other acetylated glycosides such as:
4-Nitrophenyl β-D-glucopyranoside: Similar in structure but lacks the acetyl groups, making it less stable in certain conditions.
4-Nitrophenyl β-D-galactopyranoside: Another similar compound used in enzyme assays but with different glycosidic linkages.
Hepta-O-acetyl-β-lactosyl azide: Used in similar applications but contains an azide group instead of a nitro group, offering different reactivity.
The uniqueness of this compound lies in its hepta-O-acetylation, which provides enhanced stability and solubility, making it particularly useful in biochemical assays and industrial applications.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPXHRWKTGFZTP-TZDACTGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745398 |
Source


|
| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84034-75-3 |
Source


|
| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)
![Phenanthrene-[U-13C]](/img/new.no-structure.jpg)







